2-Hydroxyoctanoic acid
Overview
Description
2-Hydroxyoctanoic acid, also known as 2-hydroxycaprylic acid, is a hydroxy fatty acid with the molecular formula C8H16O3. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of the octanoic acid chain. This compound is a white solid that is slightly soluble in water and stable under normal conditions .
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxyoctanoic acid are Hydroxyacid oxidase 1 in humans and (S)-mandelate dehydrogenase in Pseudomonas putida . It also inhibits purified medium-chain acyl-CoA synthetase from bovine liver mitochondria .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits the medium-chain acyl-CoA synthetase from bovine liver mitochondria with hexanoic acid as a substrate .
Biochemical Pathways
It is known to be involved in fatty acid metabolism .
Result of Action
Its inhibitory action on medium-chain acyl-coa synthetase could potentially affect the metabolism of fatty acids .
Biochemical Analysis
Biochemical Properties
2-Hydroxyoctanoic acid is known to inhibit medium-chain acyl-CoA synthetase, an enzyme involved in the activation of fatty acids by converting them into acyl-CoA derivatives . This inhibition occurs with a Ki value of 500 μM when hexanoic acid is used as a substrate . The compound interacts with various enzymes and proteins, including acyl-CoA synthetase and 2-hydroxyacid oxidase, which is active on 2-hydroxy fatty acids . These interactions are crucial for understanding the metabolic pathways and regulatory mechanisms involving medium-chain fatty acids.
Cellular Effects
This compound has been shown to influence cellular processes significantly. In renal tubular epithelial cells, the inhibition of acyl-CoA synthetase by this compound promotes cellular senescence and renal fibrosis . This compound also affects lipid metabolism and peroxisomal pathways in plant seedlings, leading to altered root length and cotyledon size . Additionally, this compound modulates intracellular signaling pathways, including cAMP and Ca2+ second messenger signals, in adipocytes and immune cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition and interaction with specific biomolecules. It inhibits medium-chain acyl-CoA synthetase by binding to the enzyme’s active site, preventing the conversion of fatty acids into acyl-CoA derivatives . This inhibition disrupts fatty acid metabolism and affects various cellular functions. Additionally, this compound interacts with 2-hydroxyacid oxidase, which catalyzes the oxidation of 2-hydroxy fatty acids . These molecular interactions are essential for understanding the compound’s role in metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce renal histological injuries and fibrosis over extended periods . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and the reproducibility of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can inhibit medium-chain acyl-CoA synthetase without causing significant toxicity . At higher doses, this compound can induce adverse effects, including renal fibrosis and cellular senescence . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids and the glyoxylate cycle . The compound interacts with enzymes such as acyl-CoA synthetase and 2-hydroxyacid oxidase, which play essential roles in these pathways . These interactions affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and therapeutic potential.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and peroxisomes . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding the compound’s role in cellular metabolism and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyoctanoic acid can be synthesized through the reaction of octanoic acid with formaldehyde under acidic conditions. This process involves the formation of an intermediate, which is then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of octanoic acid using specific oxidizing agents. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-ketooctanoic acid or octanoic acid.
Reduction: Formation of 2-hydroxyoctanol.
Substitution: Formation of 2-chlorooctanoic acid or 2-bromooctanoic acid.
Scientific Research Applications
2-Hydroxyoctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme activity.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of surfactants, lubricants, and plasticizers
Comparison with Similar Compounds
2-Hydroxydecanoic acid: Similar structure with a longer carbon chain.
2-Hydroxyhexanoic acid: Similar structure with a shorter carbon chain.
2-Hydroxybutanoic acid: Similar structure with an even shorter carbon chain .
Uniqueness: 2-Hydroxyoctanoic acid is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and biological properties. Its intermediate chain length makes it a versatile compound for various applications, distinguishing it from shorter or longer hydroxy fatty acids .
Properties
IUPAC Name |
2-hydroxyoctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRDADVRIYVCCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862300 | |
Record name | 2-Hydroxyoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxyoctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000711 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
927 mg/mL | |
Record name | Hydroxyoctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000711 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
617-73-2 | |
Record name | 2-Hydroxyoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxycaprylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 617-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Hydroxyoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyoctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYCAPRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R6X0G0S8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxyoctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000711 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70 °C | |
Record name | Hydroxyoctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000711 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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